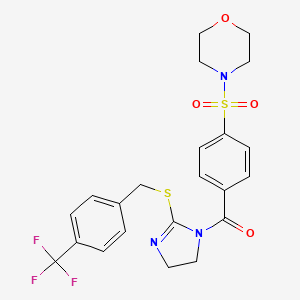
(4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule. It is known for its complex structure, involving a combination of morpholine, sulfonyl, phenyl, trifluoromethyl, benzyl, thio, and dihydroimidazol groups. This compound has a variety of applications in different fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a multi-step process is often required. One common approach includes the initial reaction of 4-(morpholinosulfonyl)phenyl chloride with 2-((4-(trifluoromethyl)benzyl)thio)imidazole under basic conditions. This method typically involves a temperature-controlled environment and the use of catalysts to ensure a high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining stringent reaction conditions. Continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Solvent purification, intermediate isolation, and crystallization are crucial steps to obtain a high-purity product on an industrial scale.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions often involve the use of agents like lithium aluminum hydride or sodium borohydride, targeting the phenyl and imidazole groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, facilitated by the presence of the morpholinosulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides, amines under mild to moderate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted phenyl and imidazole derivatives
科学的研究の応用
Chemistry
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules
Biology
Biologically, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is studied for its potential as a biochemical probe. It interacts with specific proteins and enzymes, aiding in the elucidation of biological pathways and mechanisms.
Medicine
In the medical field, the compound is investigated for its therapeutic potential. It shows promise as a lead compound in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to active sites, while the imidazole and morpholine moieties influence the compound's pharmacokinetics and bioavailability. The exact pathways involved vary depending on the specific application, but typically involve modulation of enzymatic activity and alteration of cellular signaling cascades.
類似化合物との比較
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(ethylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(butylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Highlighting Its Uniqueness
Compared to these similar compounds, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the morpholinosulfonyl group. This group enhances its solubility and stability, making it more suitable for certain applications, particularly in biological and medical research. The trifluoromethyl group further increases its metabolic stability and enhances its interactions with hydrophobic regions of target proteins.
There you have it—a comprehensive dive into this compound. Intriguing stuff, right?
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-5-1-16(2-6-18)15-33-21-26-9-10-28(21)20(29)17-3-7-19(8-4-17)34(30,31)27-11-13-32-14-12-27/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKSSCAENCHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
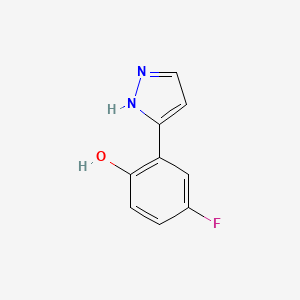
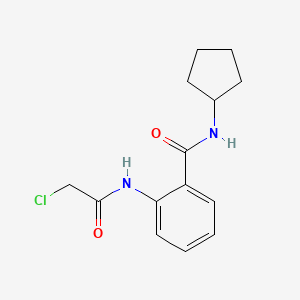
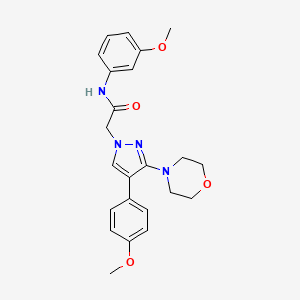
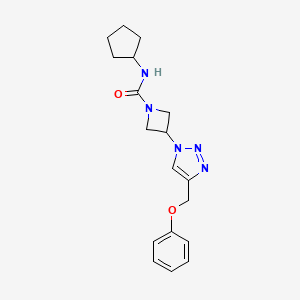
![(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2899270.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2899272.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)
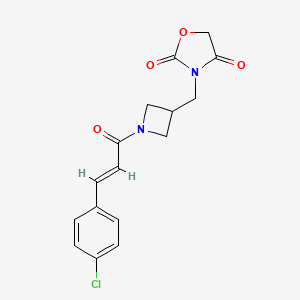
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
![2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2899277.png)
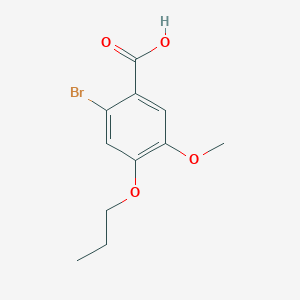
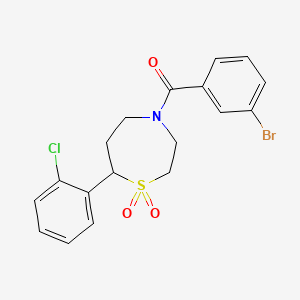
![N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2899281.png)
